N-(4-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide
Description
Structure and Key Features N-(4-{[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 2,4-dimethylphenyl group at the 1-position of the pyrazole ring.
- A 4-aminophenylacetamide moiety linked to the pyrimidine ring’s 4-position.
Cyclocondensation of aminopyrazole derivatives with formamide or urea.
Substitution reactions to introduce aryl/alkyl groups and acetamide functionalities.
Key properties inferred from similar compounds include a high melting point (>300°C, based on fluorinated analogs in ) and moderate solubility in polar aprotic solvents like DMF or DMSO .
Properties
IUPAC Name |
N-[4-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c1-13-4-9-19(14(2)10-13)27-21-18(11-24-27)20(22-12-23-21)26-17-7-5-16(6-8-17)25-15(3)28/h4-12H,1-3H3,(H,25,28)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPZYVVPBSYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of 1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine: : This initial step involves cyclization reactions between suitable starting materials, such as 2,4-dimethylphenylhydrazine and pyrimidine derivatives.
Substitution Reaction: : The pyrazolopyrimidine compound is then subjected to a nucleophilic substitution reaction with 4-bromoaniline, facilitating the attachment of the amino group.
Acetylation: : Finally, the resulting intermediate undergoes acetylation using acetic anhydride, yielding this compound.
Industrial Production Methods
Industrial-scale production of this compound may employ similar synthetic strategies with optimizations for yield, purity, and cost-effectiveness. Large-scale reactions are typically carried out in stainless steel reactors with precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide can undergo a variety of chemical reactions, including:
Oxidation: : The compound may be oxidized to form various oxygen-containing derivatives.
Reduction: : Reduction reactions can modify the nitrogen-containing groups.
Substitution: : The aromatic rings and heterocyclic core are susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: : Halogenated compounds, sulfonic acids, and amines.
Major Products Formed
The products of these reactions vary depending on the reagents and conditions used, typically resulting in modified pyrazolopyrimidine derivatives with altered functional groups.
Scientific Research Applications
N-(4-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide has diverse applications in scientific research, including:
Chemistry: : Studied for its unique reactivity and as a building block for more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Explored for potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Utilized in the synthesis of specialized materials and in catalysis processes.
Mechanism of Action
The mechanism of action of N-(4-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets such as:
Enzymes: : It can act as an inhibitor or modulator of enzyme activity.
Receptors: : Binding to cellular receptors to exert biological effects.
Pathways: : Influence signaling pathways, affecting cellular functions and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Comparative Insights
Fluorinated analogs (e.g., in ) exhibit higher melting points (302–304°C vs. ~247°C for urea derivatives), likely due to increased crystallinity from fluorine’s electronegativity .
Linkage Modifications Amino vs. Sulfanyl vs. Urea:
- The amino linkage in the target compound allows for hydrogen bonding with kinase active sites, critical for inhibition .
- Sulfanyl analogs () may resist oxidative metabolism, improving half-life, but their larger atomic radius could disrupt binding .
- Urea-linked compounds () show potent pan-RAF inhibition but face solubility challenges due to high polarity .
Acetamide Functionality
- The 4-acetamidophenyl group in the target compound balances solubility (via hydrogen bonding) and lipophilicity, optimizing pharmacokinetics compared to benzyl or methylbenzyl analogs .
Biological Activity While direct data for the target compound is lacking, structurally related urea derivatives () demonstrate nanomolar IC₅₀ values against RAF kinases, suggesting the acetamide variant could retain activity with improved selectivity .
Biological Activity
N-(4-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antiviral, anticancer, and other therapeutic effects, supported by data from various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 343.435 g/mol. The structural complexity of the compound, featuring both pyrazolo and pyrimidine moieties, contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.435 g/mol |
| CAS Number | 612524-15-9 |
Antiviral Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antiviral properties. For instance, compounds in this class have shown efficacy against various viral infections, including herpes simplex virus (HSV-1) and HIV. Research indicates that modifications in the structure can enhance their potency against reverse transcriptase enzymes, making them promising candidates for antiviral drug development .
Anticancer Activity
The compound's anticancer potential has also been investigated. Pyrimidine derivatives are known for their role in cancer therapeutics due to their ability to inhibit key enzymes involved in cancer cell proliferation. For example, certain derivatives have demonstrated effectiveness against multidrug-resistant strains of cancer cells with IC50 values indicating strong inhibitory effects .
The mechanism of action for this compound appears to involve the inhibition of specific kinases and enzymes that are crucial for viral replication and cancer cell growth. This inhibition can lead to reduced viral load and slower tumor growth rates in experimental models.
Table 2: Summary of Biological Activities
| Activity Type | Target Pathogen/Cancer Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antiviral | HSV-1 | 1.96 μM | |
| Anticancer | Multidrug-resistant cancer | 0.5–1.0 μg/mL | |
| Kinase Inhibition | Various kinases | Varies |
Study 1: Antiviral Efficacy
A study conducted by Sujatha et al. evaluated various pyrazolo derivatives against HSV-1. Their findings showed that certain compounds had remarkable antiviral activity with low cytotoxicity towards host cells, establishing a favorable therapeutic index for further development .
Study 2: Cancer Cell Proliferation Inhibition
Research published in PubMed Central highlighted the anticancer properties of pyrimidine-based drugs. The study reported significant inhibition of cell proliferation in several cancer lines treated with this compound derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
